dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate physical and chemical properties
dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate physical and chemical properties
An In-Depth Technical Guide to Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive analysis of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate, a polysubstituted N-methylated pyrrole derivative. While specific experimental data for this exact compound is sparse in publicly accessible literature, this document synthesizes information from closely related analogues and foundational principles of organic chemistry to construct a detailed predictive profile. The guide covers molecular identification, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a thorough protocol for analytical characterization. It is intended for researchers in medicinal chemistry, drug development, and materials science who require a robust understanding of this class of heterocyclic compounds.
Molecular Identity and Structure
Compound Identification
Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a highly functionalized aromatic heterocycle. Due to its specific substitution pattern, a dedicated CAS Registry Number is not readily found in major chemical databases. However, its identity is unambiguously defined by its structure.
| Identifier | Value |
| IUPAC Name | dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate |
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| Canonical SMILES | COC(=O)C1=C(C(=O)OC)C(=CN1C)C2=CC=CC=C2 |
| InChI Key | (Predicted) ZJCDHCSFZMDHRE-UHFFFAOYSA-N |
Structural Elucidation
The core of the molecule is a five-membered aromatic pyrrole ring. The substitution pattern is as follows:
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N1-Position: A methyl group, which differentiates it from many analogous 1H-pyrroles. This substitution prevents N-H tautomerism and eliminates its hydrogen-bond-donating capability.
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C2-Position: A phenyl group, which introduces significant steric bulk and electronic effects through conjugation.
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C3 & C4-Positions: Two methoxycarbonyl (-COOCH₃) groups. These are strong electron-withdrawing groups that significantly influence the reactivity of the pyrrole ring.
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C5-Position: An unsubstituted hydrogen atom, which represents the most likely site for electrophilic attack.
The presence of the ester groups and the N-methyl substituent makes the molecule relatively nonpolar. The phenyl group is expected to have a non-coplanar orientation with the pyrrole ring due to steric hindrance from the adjacent N-methyl and C3-ester groups.
Physicochemical Properties
Direct experimental values for this compound are not widely published. The following properties are estimated based on trends observed in similar polysubstituted pyrrole esters, such as dimethyl 2-phenyl-1H-pyrrole-3,4-dicarboxylate and various N-alkylated derivatives.[1][2]
| Property | Predicted Value / Observation | Rationale / Comparative Insight |
| Appearance | White to off-white crystalline solid | Highly substituted, planar aromatic systems tend to pack well into crystal lattices. |
| Melting Point | Not available (n/a) | Expected to be a distinct melting point, likely >100 °C, similar to other solid pyrrole dicarboxylates. |
| Boiling Point | n/a | High boiling point expected due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), esters (EtOAc), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols. Insoluble in water. | The ester functionalities provide some polarity, but the overall hydrocarbon character (phenyl, methyl groups) dominates, favoring organic solvents.[1] |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids/bases. | Pyrrole rings are generally stable, but the ester groups are susceptible to hydrolysis under strong acidic or basic conditions. |
Synthesis and Mechanism
The synthesis of polysubstituted pyrroles is a well-developed field, with multicomponent reactions (MCRs) offering an efficient route.[3] A plausible and convergent synthesis for the target molecule can be achieved via a copper-catalyzed three-component reaction.[4]
Proposed Synthetic Workflow
This approach involves the one-pot condensation of an aldehyde, an amine, and a β-nitroalkene precursor, which can be adapted for our target using benzaldehyde, methylamine, and a suitable dicarbonyl compound. A more direct route would involve the reaction of an amine with an activated alkyne and an α-keto compound.
Caption: Proposed workflow for the synthesis and purification of the target pyrrole.
Synthetic Protocol
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Reaction Setup: To a solution of dimethyl acetylenedicarboxylate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous acetonitrile (0.2 M), add methylamine (1.1 eq, as a solution in THF or generated in situ) at room temperature under an inert atmosphere (N₂).
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Execution: Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). The causal basis for this choice is that domino reactions involving these components often require thermal activation to drive the cyclization and subsequent aromatization steps.[5]
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product. The protocol is self-validating through TLC monitoring and final characterization.
Spectroscopic and Chromatographic Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Predicted Spectroscopic Data
The following spectral data are predicted based on extensive data from analogous structures.[6][7][8][9][10]
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | δ 7.45 - 7.35 (m, 5H): Phenyl group protons. δ 7.20 (s, 1H): C5-H proton of the pyrrole ring. Its singlet nature confirms the substitution pattern. δ 3.85 (s, 3H): One of the two ester -OCH₃ groups. δ 3.70 (s, 3H): The second ester -OCH₃ group. They are diastereotopic and expected to have slightly different chemical shifts. δ 3.60 (s, 3H): N-CH₃ protons. This signal is characteristic of an N-alkylated pyrrole. |
| ¹³C NMR | δ 165.5, 164.8: Two C=O carbons from the ester groups. δ 135.0 - 128.0: Phenyl group carbons. δ 132.0, 128.0, 125.0, 115.0: Pyrrole ring carbons (approximate shifts). The exact assignment requires 2D NMR. δ 52.5, 52.0: Two -OCH₃ carbons. δ 34.0: N-CH₃ carbon. |
| IR (KBr) | ~3050 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch (methyl groups). ~1725 cm⁻¹ & ~1700 cm⁻¹: Strong C=O stretches from the two non-equivalent ester groups. ~1600 cm⁻¹: Aromatic C=C stretch (phenyl ring). ~1250 cm⁻¹: Strong C-O stretch (ester). |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₅H₁₆NO₄⁺: 274.1074. [M+Na]⁺ calculated for C₁₅H₁₅NNaO₄⁺: 296.0893. Key Fragmentation: Loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) radicals. |
Chemical Reactivity and Potential Applications
Reactivity of the Pyrrole Core
Pyrroles are electron-rich heterocycles that readily undergo electrophilic aromatic substitution.[11] However, in this molecule, four out of five positions on the ring are substituted.
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Electrophilic Attack: The C5 position is the only unsubstituted carbon and is the primary site for reactions like halogenation, nitration, or Friedel-Crafts acylation, should the reaction conditions overcome the deactivating effect of the C3 and C4 ester groups.
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Steric Hindrance: The bulky phenyl group at C2 and the N-methyl group provide significant steric shielding, which may modulate the reactivity at the C5 position.
Reactions of the Ester Groups
The dimethyl ester functionalities are versatile handles for further chemical modification:
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylic acid. This diacid is a valuable building block for polymers or metal-organic frameworks.
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Amidation: The esters can be converted to amides via direct reaction with amines at elevated temperatures or through activation to an acid chloride followed by amine addition. This allows for the introduction of diverse functional groups and the construction of libraries for biological screening.
Potential Applications
Polysubstituted pyrroles are considered "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[12][13]
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Drug Discovery: The scaffold of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate can serve as a starting point for developing inhibitors of enzymes or protein-protein interactions. The ester groups can be modified to tune solubility and introduce pharmacophores.
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Materials Science: The rigid, planar, and electron-rich nature of the pyrrole core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), after suitable functionalization.[14]
Conclusion
Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a synthetically accessible and highly functionalized heterocyclic compound. While it remains a relatively uncharacterized molecule, its structure suggests significant potential as a versatile building block in both medicinal chemistry and materials science. This guide provides a robust, predictive framework for its synthesis, characterization, and reactivity, enabling researchers to confidently incorporate this compound into their research and development programs.
References
- EvitaChem. 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester.
- AWS. III Spectroscopic Data.
- ACS Publications. Domino Reaction for the Synthesis of Polysubstituted Pyrroles and Lamellarin R. The Journal of Organic Chemistry. 2020.
- ACS Publications. Tunable Synthesis of Polysubstituted Pyrroles via Silver-Catalyzed (3 + 2) Cycloaddition of α,β-Unsaturated Nitroketones with Isocyanides. The Journal of Organic Chemistry. 2025.
- Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily....
- Chemical Synthesis Database. dimethyl 2-phenyl-1H-pyrrole-3,4-dicarboxylate.
- Organic Chemistry Portal. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. 2018.
- RSC Publishing. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry.
- Bentham Science. An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. 2025.
- Ingenta Connect. An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. 2025.
- ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC. 2000.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010.
- NSF PAR. Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyr- role-1,4-dione: A diketopyrrolopyrrole scaffold for the formation of alkenyl-diketopyrrolopyrrole compounds.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. evitachem.com [evitachem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 12. benthamscience.com [benthamscience.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. par.nsf.gov [par.nsf.gov]
